5'-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid
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Overview
Description
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid is a compound commonly utilized as a research instrument to scrutinize nucleotide metabolism and regulation. It is reputed to have potential and promising therapeutic applications in treating viral diseases, including HIV and herpes simplex virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid involves the reaction of 5’-Adenylic acid with dichlorophosphonomethyl phosphonic acid under controlled conditions. The reaction typically requires the presence of a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets the required standards for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study nucleotide metabolism and regulation.
Biology: Investigated for its role in cellular processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications in treating viral diseases like HIV and herpes simplex virus.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound acts as a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase. It also inhibits ATP-dependent reactions of oxidative phosphorylation. By replacing the oxygen atom bridging the beta to the gamma phosphate with a nitrogen atom, it mimics ATP and interferes with its normal function, thereby affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-phosphosulfate: An analog of ATP where the oxygen atom is replaced by sulfur.
Adenosine-5’-O-(beta,gamma-dichloromethylene)triphosphate: Another ATP analog with a similar structure.
Uniqueness
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid is unique due to its specific structural modifications, which allow it to act as a potent inhibitor of ATPase and interfere with ATP-dependent processes. This makes it particularly valuable in research and potential therapeutic applications.
Properties
Molecular Formula |
C11H16Cl2N5O10P3 |
---|---|
Molecular Weight |
542.10 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorophosphorylmethyl)phosphinic acid |
InChI |
InChI=1S/C11H16Cl2N5O10P3/c12-29(13,21)4-30(22,23)28-31(24,25)26-1-5-7(19)8(20)11(27-5)18-3-17-6-9(14)15-2-16-10(6)18/h2-3,5,7-8,11,19-20H,1,4H2,(H,22,23)(H,24,25)(H2,14,15,16)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
DJNJAAORCLIEJY-IOSLPCCCSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(Cl)Cl)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(Cl)Cl)O)O)O)N |
Origin of Product |
United States |
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